N-(furan-2-ylmethyl)-N-(4-methoxybenzyl)-4-methylbenzamide
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Overview
Description
N-[(FURAN-2-YL)METHYL]-N-[(4-METHOXYPHENYL)METHYL]-4-METHYLBENZAMIDE is an organic compound that features a benzamide core substituted with furan and methoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(FURAN-2-YL)METHYL]-N-[(4-METHOXYPHENYL)METHYL]-4-METHYLBENZAMIDE typically involves the reaction of (E)-1-(furan-2-yl)-N-[(4-methoxyphenyl)-methyl]methanimine with ketenes generated in situ from chloro- and dichloroacetic acids and 3-(methoxyimino) butanoic acid . The reaction conditions often include the use of potassium hydride to induce imine–imine rearrangement, resulting in the formation of the desired benzamide compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(FURAN-2-YL)METHYL]-N-[(4-METHOXYPHENYL)METHYL]-4-METHYLBENZAMIDE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and specific solvents to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of a nitro group would produce an amine derivative.
Scientific Research Applications
N-[(FURAN-2-YL)METHYL]-N-[(4-METHOXYPHENYL)METHYL]-4-METHYLBENZAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-[(FURAN-2-YL)METHYL]-N-[(4-METHOXYPHENYL)METHYL]-4-METHYLBENZAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to the desired biological effects . The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- (E)-1-(furan-2-yl)-N-[(4-methoxyphenyl)-methyl]methanimine
- N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide
Uniqueness
N-[(FURAN-2-YL)METHYL]-N-[(4-METHOXYPHENYL)METHYL]-4-METHYLBENZAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles, making it valuable for specific research and industrial applications .
Properties
Molecular Formula |
C21H21NO3 |
---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-N-[(4-methoxyphenyl)methyl]-4-methylbenzamide |
InChI |
InChI=1S/C21H21NO3/c1-16-5-9-18(10-6-16)21(23)22(15-20-4-3-13-25-20)14-17-7-11-19(24-2)12-8-17/h3-13H,14-15H2,1-2H3 |
InChI Key |
DQQXBWDUXXCRAF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N(CC2=CC=C(C=C2)OC)CC3=CC=CO3 |
Origin of Product |
United States |
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